3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the thienopyrimidine family, known for its diverse biological activities, including potential anticancer and antitubercular properties .
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its targets by inhibiting their growth
Biochemical Pathways
The compound affects the biochemical pathways that are essential for the survival and proliferation of Mycobacteria
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been observed that some of the compounds in this class have potential to be developed as antitubercular agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antitubercular activities.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also share a similar core structure but have different substituents and biological activities.
Uniqueness
3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS/c15-14(16,17)10-3-1-2-9(6-10)7-19-8-18-12-11(13(19)20)4-5-21-12/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDOYVWFOCNTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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